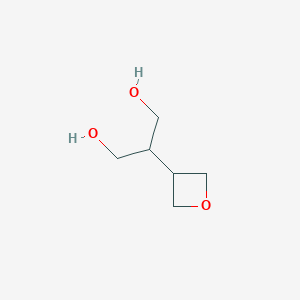

2-(Oxetan-3-yl)propane-1,3-diol

Description

Significance of Oxetane (B1205548) Motifs in Complex Chemical Architecture Design

The oxetane motif, a four-membered cyclic ether, has become an increasingly valuable building block in the design of complex molecules, particularly in the realm of drug discovery. acs.orgnih.govacs.org Its incorporation into a molecular structure can significantly influence key physicochemical properties. Oxetanes are often used as bioisosteres for gem-dimethyl or carbonyl groups, offering a way to modulate a compound's characteristics while maintaining its core biological activity. acs.orgnih.gov

The introduction of an oxetane ring can lead to several advantageous modifications, including:

Improved Solubility: The inherent polarity of the ether linkage in the oxetane ring can enhance the aqueous solubility of a parent molecule. acs.orgnih.gov

Metabolic Stability: The strained four-membered ring can block sites susceptible to metabolic degradation, thereby increasing the compound's half-life in biological systems. acs.orgnih.gov

Lipophilicity Modulation: The compact and polar nature of the oxetane scaffold allows for an increase in steric bulk without a proportional rise in lipophilicity, a crucial factor in drug design. acs.org

Conformational Rigidity: The defined three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation, which can be critical for binding to biological targets. nih.gov

The value of the oxetane moiety is underscored by its presence in a number of biologically active compounds and FDA-approved drugs, such as paclitaxel (B517696) (Taxol). acs.orgresearchgate.net Research has shown that the substitution pattern on the oxetane ring, particularly at the 3-position, is common due to greater stability and synthetic accessibility. acs.org

Table 1: Impact of Oxetane Incorporation on Molecular Properties

| Property | Effect of Oxetane Motif | Reference |

|---|---|---|

| Aqueous Solubility | Generally Increased | acs.orgnih.gov |

| Metabolic Stability | Often Enhanced | acs.orgnih.gov |

| Lipophilicity (LogP) | Can be modulated to reduce lipophilicity | acs.org |

| pKa of nearby amines | Can be attenuated | acs.orgacs.org |

| Molecular Conformation | Increased three-dimensionality and rigidity | nih.gov |

Role of 1,3-Diols as Versatile Substrates in Advanced Organic Transformations

The 1,3-diol functionality is a ubiquitous and highly versatile functional group in organic synthesis. acs.orgwikipedia.org These compounds serve as crucial chiral building blocks and intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agricultural chemicals. acs.org The two hydroxyl groups in a 1,3-diol offer multiple reaction sites for subsequent chemical modifications.

Key transformations and applications of 1,3-diols include:

Protection Chemistry: 1,3-diols are readily converted into cyclic acetals or ketals, such as 1,3-dioxanes, which serve as robust protecting groups for carbonyl compounds during multi-step syntheses. wikipedia.orgorganic-chemistry.org

Stereoselective Synthesis: Chiral 1,3-diols are invaluable in asymmetric synthesis, where they can act as chiral auxiliaries or be used to generate stereocenters with high levels of control. acs.org

Polymer Chemistry: Diols are fundamental monomers in the production of polyesters and polyurethanes through polymerization reactions. youtube.com

Synthesis of Heterocycles: The 1,3-diol motif can be a precursor for the synthesis of various heterocyclic systems.

The synthesis of 1,3-diols can be achieved through various methods, including the reduction of β-hydroxy ketones, which can be generated via aldol (B89426) reactions. acs.orgwikipedia.org Biocatalytic methods are also employed for the enantioselective synthesis of chiral diols. acs.org

Table 2: Common Reactions and Applications of 1,3-Diols

| Reaction/Application | Description | Reference |

|---|---|---|

| Acetal/Ketal Formation | Protection of carbonyl groups | wikipedia.orgorganic-chemistry.org |

| Esterification | Formation of esters | youtube.com |

| Oxidation | Can be oxidized to β-hydroxy ketones or dicarbonyls | |

| Polymerization | Monomers for polyesters and polyurethanes | youtube.com |

| Asymmetric Synthesis | Chiral building blocks and auxiliaries | acs.org |

Strategic Research Trajectories for Multifunctional Scaffolds Incorporating Oxetane and Diol Units

The strategic combination of an oxetane ring and a 1,3-diol in a single scaffold, as seen in 2-(Oxetan-3-yl)propane-1,3-diol, presents several promising avenues for research. While direct studies on this specific compound are not extensively reported, the known properties of its constituent parts suggest significant potential.

Future research on molecules like this compound is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Efficient and stereoselective methods for the synthesis of substituted oxetane-diols will be a primary focus. This could involve the elaboration of existing methods for oxetane and diol synthesis, such as the reaction of oxetane-containing aldehydes with suitable nucleophiles followed by reduction.

Exploration in Medicinal Chemistry: Given the favorable properties imparted by the oxetane motif, these scaffolds are attractive for use in drug discovery programs. nih.gov They could be used to generate libraries of new compounds with improved pharmacokinetic profiles. The diol functionality provides convenient handles for the attachment of other molecular fragments to explore structure-activity relationships.

Application in Materials Science: The diol functionality allows for the incorporation of the rigid oxetane unit into polymer backbones. This could lead to the development of new polyesters or polyurethanes with unique thermal and mechanical properties.

Use as Chiral Ligands: Enantiomerically pure versions of this compound could be investigated as novel chiral ligands in asymmetric catalysis, potentially influencing the stereochemical outcome of metal-catalyzed reactions.

The synthesis of oxetanes can be achieved from 1,3-diols through the formation of a monomethanesulfonate followed by intramolecular cyclization under basic conditions. rug.nl This suggests a direct synthetic link between these two functionalities and highlights the potential for creating diverse oxetane-based structures from diol precursors.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(oxetan-3-yl)propane-1,3-diol |

InChI |

InChI=1S/C6H12O3/c7-1-5(2-8)6-3-9-4-6/h5-8H,1-4H2 |

InChI Key |

ORRVJXJMNZYQRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(CO)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Oxetan 3 Yl Propane 1,3 Diol

Oxetane (B1205548) Ring-Opening Reactions and Mechanistic Studies

The opening of the oxetane ring is a key transformation for this compound, proceeding through different mechanisms depending on the reaction conditions and the nature of the attacking species.

Nucleophilic Ring-Opening Transformations and Regioselectivity

Nucleophilic attack on the oxetane ring is a common transformation. The regioselectivity of this reaction is primarily governed by steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in the oxetane ring, following an SN2-type mechanism. magtech.com.cn For unsymmetrically substituted oxetanes, this generally means attack at the less substituted carbon. magtech.com.cn

In the context of 2-(oxetan-3-yl)propane-1,3-diol, the oxetane ring is symmetrically substituted at the C2 and C4 positions. Therefore, nucleophilic attack can occur at either of these carbons, leading to the formation of a 1,3,5-triol derivative after ring opening. The specific regioselectivity would be influenced by the reaction conditions and the nature of the nucleophile.

Acid-Catalyzed and Electrophilic Ring-Opening Mechanisms

Under acidic conditions, the oxetane oxygen is protonated, which activates the ring towards nucleophilic attack, even by weak nucleophiles. nih.govmagtech.com.cn In acid-catalyzed ring-opening reactions, the attack often occurs at the more substituted carbon atom adjacent to the oxygen, as the reaction proceeds through a mechanism with some SN1 character, involving a partial positive charge on the more stable carbocation intermediate. magtech.com.cn For this compound, with equivalent carbons flanking the oxygen, protonation would be followed by nucleophilic attack at either C2 or C4.

Brønsted acids like triflimide (HNTf2) can catalyze the reaction of oxetan-3-ols with 1,2-diols to form 1,4-dioxanes. nih.govacs.org This process involves the activation of the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by intramolecular ring-opening of the oxetane. nih.gov

Stereochemical Outcomes of Ring-Opening Processes

The ring-opening of oxetanes often proceeds with a defined stereochemical outcome. Nucleophilic ring-opening reactions occurring via an SN2 mechanism typically result in an inversion of configuration at the carbon atom being attacked. acs.org The stereochemistry of acid-catalyzed ring-opening can be more complex and may depend on the specific substrate and reaction conditions, potentially leading to either retention or inversion of configuration. acs.org For instance, the stereospecific conversion of optically pure 1,2-disubstituted 1,3-diols into the corresponding oxetanes proceeds with the retention of the original configuration at the chiral center, as the ring closure does not involve this center. rug.nl

Reactivity of the Pendant Hydroxyl Groups

The two primary hydroxyl groups in this compound are readily available for a variety of chemical transformations, including esterification, etherification, and amidation.

Esterification, Etherification, and Amidation Reactions of the Diol

The primary hydroxyl groups of the diol can undergo esterification with carboxylic acids or their derivatives. organic-chemistry.org For example, 3,3-bis(hydroxymethyl)oxetane can be converted to 3,3-bis(nitratomethyl)oxetane. lsbu.ac.uk Similarly, etherification reactions can be performed.

Amidation reactions can also be carried out on derivatives of this diol. For instance, 3-amino-oxetane, a related compound, is widely used in amide couplings and reductive aminations. acs.org

Table 1: Representative Reactions of Pendant Hydroxyl Groups

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Diester |

| Nitration | Dinitrogen Pentoxide | Dinitrate Ester lsbu.ac.uk |

| Etherification | Alkyl Halide, Base | Diether |

This table presents generalized reaction types. Specific conditions and outcomes may vary.

Cyclization Reactions to Form Fused Heterocycles

Derivatization for Subsequent Polymerization or Cross-linking

The presence of two primary hydroxyl groups and a polymerizable oxetane ring makes this compound a versatile building block for advanced polymers. Derivatization can be targeted at the diol functionality, the oxetane ring, or both, leading to materials with tailored properties.

Derivatization of the Diol Functionality: The twin hydroxyl groups serve as primary handles for introducing polymerizable moieties. This can be achieved through standard reactions such as esterification or etherification.

Step-Growth Polymerization: The diol can be reacted with difunctional monomers like dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyesters and polyurethanes, respectively. In this scenario, the oxetane ring remains as a pendant group along the polymer backbone, which can be used for subsequent cross-linking.

Chain-Growth Polymerization: The hydroxyl groups can be esterified with molecules like acrylic acid, methacrylic acid, or their respective acid chlorides to yield a diacrylate or dimethacrylate monomer. These monomers can undergo rapid free-radical polymerization when exposed to UV light or thermal initiators, forming a highly cross-linked network.

Polymerization via the Oxetane Ring: The strained oxetane ring is susceptible to cationic ring-opening polymerization (CROP). thieme-connect.de When initiated by strong acids or Lewis acids, the ring opens and polymerizes to form a polyether backbone. The pendant diol groups in the resulting polymer can then be used for further functionalization or cross-linking.

Dual-Curing Systems: A significant advantage of this molecule is its potential in dual-curing systems. For instance, after converting the diol to diacrylate groups, a two-stage polymerization can be performed. First, a rapid UV-curing step polymerizes the acrylate (B77674) groups. This is followed by a second curing process, such as thermal or cationic initiation, which opens the oxetane rings to achieve a high-density, interpenetrating polymer network with enhanced mechanical and thermal properties.

Table 1: Polymerization Strategies for this compound Derivatives

| Derivative Functional Group | Polymerization Method | Resulting Polymer Type | Potential Application |

| Diol (unmodified) | Reaction with Diacids/Diisocyanates | Polyester / Polyurethane | Coatings, Adhesives |

| Di(meth)acrylate | Free-Radical Polymerization (UV/Thermal) | Cross-linked Polyacrylate | 3D Printing Resins, Dental Composites |

| Oxetane Ring | Cationic Ring-Opening Polymerization (CROP) | Polyether with Pendant Diols | Functional Coatings, Sealants |

| Di(meth)acrylate & Oxetane | Dual-Curing (Radical and Cationic) | Interpenetrating Polymer Network | High-Performance Composites |

Rearrangement and Isomerization Pathways of the Oxetane-Diol System

The strained nature of the oxetane ring makes the this compound system susceptible to rearrangement and isomerization, particularly under acidic conditions. nih.govresearchgate.net These pathways typically involve the opening of the four-membered ring, followed by intramolecular reactions.

Acid-Catalyzed Intramolecular Cyclization: The most probable rearrangement involves the protonation of the oxetane's oxygen atom by a Brønsted or Lewis acid. This activation makes the ring susceptible to nucleophilic attack. One of the pendant hydroxyl groups can then act as an internal nucleophile, attacking one of the oxetane's ring carbons. This intramolecular cyclization leads to the formation of a new, thermodynamically more stable five- or six-membered heterocyclic ring.

Formation of Tetrahydrofuran (B95107) (THF) Derivatives: Attack by a hydroxyl group at the C2 or C4 position of the oxetane ring would result in the formation of a substituted tetrahydrofuran ring.

Formation of Bicyclic Ethers: Depending on the specific carbon atom attacked and subsequent bond formation, bicyclic ether systems could also be generated.

Hydrolytic Ring-Opening (Isomerization): In the presence of aqueous acid, the oxetane ring can undergo hydrolysis. This reaction opens the ring to form a triol: 2-(1,3-dihydroxypropan-2-yl)propane-1,3-diol. While not a rearrangement in the classical sense of atom scrambling within the same molecular formula, it represents an isomerization of the oxetane system into a more stable acyclic polyol structure. This transformation is analogous to the enzymatic hydrolysis of oxetanes by microsomal epoxide hydrolase. researchgate.net

Table 2: Potential Rearrangement and Isomerization Products

| Conditions | Proposed Pathway | Major Product(s) |

| Anhydrous Acid (Brønsted or Lewis) | Intramolecular Cyclization | Substituted Tetrahydrofuran/Tetrahydropyran (B127337) Derivatives |

| Aqueous Acid | Hydrolytic Ring-Opening | 2-(1,3-dihydroxypropan-2-yl)propane-1,3-diol (Acyclic Triol) |

| Thermal | Potential Ring-Opening | Fragmentation or complex mixture |

Advanced Reaction Conditions and Catalysis for Chemical Transformations

Modern catalytic methods provide precise control over the transformation of the this compound system, enabling reactions that are difficult to achieve with classical reagents. These methods often lead to higher selectivity and yield under milder conditions.

Lewis Acid Catalysis: Lewis acids are highly effective for activating the oxetane ring.

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysts can facilitate the ring-opening of oxetanes and subsequent coupling with other electrophiles, such as aryl halides. calstate.edu This allows for the formation of new carbon-carbon bonds, transforming the oxetane moiety into a functionalized alkyl chain.

Indium and Gold Catalysis: Indium(III) and Gold(I) complexes are known to catalyze various transformations involving oxygen-containing heterocycles. researchgate.netnih.gov They can promote ring-opening reactions, cycloadditions, or rearrangements under mild conditions, offering an alternative to harsh Brønsted acids. For example, gold catalysts are proficient in activating C-O bonds and could facilitate novel intramolecular cyclization or addition reactions. acs.org

Brønsted Acid Catalysis: Strong, non-coordinating Brønsted acids like triflimide (Tf₂NH) have been used to catalyze annulation reactions where oxetanols act as 1,2-bis-electrophiles. nih.gov A similar strategy could be applied to this compound, potentially reacting it with external bis-nucleophiles to construct larger heterocyclic systems like dioxanes.

Organocatalysis: Certain organocatalysts can also promote transformations of oxetanes. For example, tetraphenylstibonium (B1235638) iodide has been shown to catalyze the cycloaddition of heterocumulenes (e.g., CO₂, isocyanates) to oxetanes, leading to the formation of six-membered heterocyclic rings like 1,3-dioxan-2-ones. researchgate.net

Phase-Transfer Catalysis: While often used for the synthesis of oxetanes from 1,3-diols, phase-transfer catalysis (PTC) represents a set of conditions that could be applied to the derivatization of the diol groups on this compound. rug.nl PTC could enable efficient etherification or esterification reactions under heterogeneous conditions, simplifying product purification.

Table 3: Catalytic Systems for the Transformation of the Oxetane-Diol System

| Catalyst Type | Example Catalyst | Transformation Type | Potential Outcome |

| Lewis Acid | Nickel(II) Complexes | Cross-Electrophile Coupling | C-C bond formation via ring-opening |

| Lewis Acid | Gold(I) / Indium(III) | Ring-Opening / Cyclization | Formation of functionalized ethers or heterocycles |

| Brønsted Acid | Triflimide (Tf₂NH) | Annulation / Rearrangement | Formation of larger rings (e.g., dioxanes) |

| Organocatalyst | Tetraphenylstibonium Iodide | Cycloaddition | Formation of six-membered heterocycles |

| Phase-Transfer | Quaternary Ammonium Salts | Derivatization (of Diol) | Efficient etherification/esterification |

Application of 2 Oxetan 3 Yl Propane 1,3 Diol As a Versatile Synthetic Building Block and Scaffold

Utilization in Complex Organic Molecule Synthesis

The presence of both a reactive oxetane (B1205548) ring and diol functionality allows for a diverse range of chemical transformations, making 2-(Oxetan-3-yl)propane-1,3-diol a key starting material for the synthesis of complex organic molecules.

The strained oxetane ring in this compound is predisposed to ring-opening reactions, a feature that has been widely exploited in the synthesis of spirocyclic and fused-ring systems. These motifs are of significant interest as they are prevalent in numerous natural products and medicinally relevant compounds. The acid-catalyzed reaction of the diol with aldehydes or ketones can lead to the formation of acetals or ketals, and subsequent intramolecular reactions involving the oxetane can yield complex spirocyclic ethers.

For instance, the reaction of this compound with a ketone under acidic conditions can initiate a cascade reaction. The initial formation of a ketal is followed by an intramolecular nucleophilic attack from one of the hydroxyl groups onto the oxetane ring, which is activated by the acidic medium. This process results in the stereoselective formation of a spirocyclic system containing a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring fused to the newly formed ring. The regioselectivity of the oxetane ring-opening is often controlled by the substitution pattern and the reaction conditions.

The stereochemistry of this compound can be harnessed to direct the stereochemical outcome of subsequent reactions. The rigid conformation of the oxetane ring and the defined spatial relationship of the two hydroxyl groups can act as a chiral scaffold. When enantiomerically pure this compound is used, its inherent chirality can be transferred to new stereocenters created during a synthetic sequence.

This principle is particularly valuable in diastereoselective reactions where the diol is converted into a chiral auxiliary. For example, the formation of acetals or ketals with prochiral carbonyl compounds can proceed with high diastereoselectivity, with the oxetane moiety sterically shielding one face of the molecule, thereby directing the approach of incoming reagents to the opposite face. This level of stereochemical control is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Beyond spirocycles, this compound serves as a precursor for more intricate polycyclic and bridged scaffolds. The diol functionality provides handles for the attachment of other ring systems or tethers, while the oxetane can participate in intramolecular cycloaddition or ring-rearrangement reactions.

One synthetic strategy involves the conversion of the diol into a dihalide or a ditosylate, followed by an intramolecular cyclization reaction. For instance, treatment of the corresponding ditosylate with a strong base can induce an intramolecular Williamson ether synthesis, leading to the formation of a bridged ether. The strain energy of the oxetane ring can also be leveraged in radical-mediated cyclizations or transition-metal-catalyzed reactions to construct complex carbon skeletons that would be challenging to access through other synthetic routes.

Role in Polymer Chemistry and Advanced Materials Science

The dual functionality of this compound, possessing both hydroxyl groups for classic polycondensation reactions and a strained oxetane ring for ring-opening polymerization, positions it as a unique monomer for the synthesis of advanced polymers.

The oxetane ring of this compound is a key functional group for cationic ring-opening polymerization (ROP). The strain of the four-membered ring provides the thermodynamic driving force for polymerization. The presence of the diol functionality allows for the synthesis of monomers with varying structures, which can then be polymerized to create polymers with pendant hydroxyl groups.

These pendant hydroxyl groups are valuable as they can be used for post-polymerization modification, allowing for the tuning of polymer properties such as solubility, hydrophilicity, and reactivity. For example, these hydroxyl groups can be esterified, etherified, or used to initiate the polymerization of other monomers, leading to the formation of graft copolymers.

| Monomer Structure | Polymerization Method | Resulting Polymer | Key Feature |

| This compound | Cationic ROP | Polyether with pendant diol groups | Post-polymerization modification sites |

| Acetalized/Ketalized derivatives | Cationic ROP | Polyether with protected hydroxyls | Controlled deprotection for functionalization |

The diol functionality of this compound makes it a suitable monomer for the synthesis of polycarbonates and poly(ortho esters) through polycondensation reactions. The resulting polymers contain the oxetane ring as a pendant group along the polymer backbone.

These oxetane-functionalized polymers are of interest for a variety of applications. For example, the oxetane groups can be crosslinked upon exposure to cationic initiators or UV light, leading to the formation of robust polymer networks. This property is particularly useful in the development of coatings, adhesives, and thermosets.

Furthermore, the incorporation of the oxetane ring can influence the physical and chemical properties of the resulting polycarbonates and poly(ortho esters). For instance, it can affect the glass transition temperature, thermal stability, and degradation profile of the polymer. The ability to tailor these properties through the inclusion of the oxetane moiety makes this compound an attractive monomer for the design of functional and responsive materials.

| Polymer Type | Monomers | Polymerization Method | Key Feature of Resulting Polymer |

| Polycarbonate | This compound, Phosgene or a dialkyl carbonate | Polycondensation | Pendant oxetane groups for crosslinking |

| Poly(ortho ester) | This compound, Diethoxydihydrofuran | Polycondensation | Tunable degradation and physical properties |

Development of Degradable and Responsive Polymer Systems

The incorporation of the this compound motif into polymers offers a strategic approach to designing materials with tailored degradation profiles and responsiveness to external stimuli. The inherent reactivity of the oxetane ring, a four-membered oxygen-containing heterocycle, provides a latent functional handle that can be triggered for polymer backbone cleavage.

Degradable polymers are crucial for a range of applications, from biomedical devices to environmentally friendly plastics. The inclusion of the oxetane moiety, often through the polymerization of monomers derived from this compound, can introduce acid-labile linkages into the polymer chain. For instance, the synthesis of poly(ortho esters) can be achieved through a pH-triggered rearrangement of a precursor poly(oxetane ester). ucl.ac.uk This strategy allows for the creation of polymers that are stable under normal conditions but degrade in acidic environments, a desirable feature for drug delivery systems targeting acidic tumor microenvironments. ucl.ac.uk

Incorporation into Polymer Networks and Hydrogels

The diol functionality of this compound makes it an excellent candidate for use as a crosslinking agent in the formation of polymer networks and hydrogels. These three-dimensional structures are of significant interest for applications in tissue engineering, drug delivery, and as superabsorbent materials.

In polymer networks, the diol can react with complementary functional groups on polymer chains, such as isocyanates or carboxylic acids, to form a crosslinked structure. The presence of the oxetane ring within the crosslinks can impart unique properties to the resulting network. For example, the polarity of the oxetane can enhance the network's ability to absorb water, a key characteristic of hydrogels.

Hydrogels are a specific class of polymer networks that are highly swollen with water. The incorporation of this compound into a hydrogel formulation can influence its swelling ratio, mechanical strength, and degradation kinetics. For instance, hydrogels prepared by copolymerizing monomers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) with crosslinkers containing carbonate groups have demonstrated tunable degradation rates. rsc.org While this example does not directly use the named diol, it illustrates the principle of how functional monomers can be used to create degradable hydrogels suitable for applications like 3D cell cultivation. rsc.org

Design of Novel Molecular Fragments and Bioisosteres for Chemical Space Exploration (Focus on Structural and Conformational Contributions)

In medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of new drugs with improved properties. The oxetane ring, and by extension fragments derived from this compound, has emerged as a valuable motif for this purpose. acs.org It is often employed as a bioisostere, a substituent or group with similar physical or chemical properties that can replace another group in a drug molecule to enhance its biological activity or pharmacokinetic profile. nih.gov

The oxetane ring is considered an attractive, polar, and low-molecular-weight motif that can replace more common functionalities like gem-dimethyl or carbonyl groups. nih.govresearchgate.net This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, without negatively impacting the desired biological activity. researchgate.net For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net

The table below summarizes the key properties and applications of oxetane-containing fragments in drug discovery.

| Property | Contribution of Oxetane Moiety |

| Aqueous Solubility | Increased due to the polar nature of the ether linkage. |

| Metabolic Stability | Often enhanced by replacing metabolically labile groups. nih.gov |

| Lipophilicity (LogP) | Generally reduced, leading to improved pharmacokinetic profiles. |

| Conformation | Induces a non-planar, three-dimensional structure and can favor bent conformations in aliphatic chains. researchgate.net |

| Bioisosteric Replacement | Can serve as a surrogate for gem-dimethyl and carbonyl groups. nih.govresearchgate.net |

The synthesis of various oxetane-containing building blocks, including those derived from this compound, provides chemists with a toolkit to systematically explore the impact of this unique heterocyclic scaffold on the properties of drug candidates.

Advanced Characterization and Computational Studies of 2 Oxetan 3 Yl Propane 1,3 Diol and Its Derivatives

Spectroscopic Analysis for Fine Structural Elucidation and Conformational Investigations

Spectroscopic methods are indispensable for confirming the chemical structure, determining purity, and investigating the conformational preferences of 2-(Oxetan-3-yl)propane-1,3-diol.

High-Resolution NMR Spectroscopy for Diastereomeric and Enantiomeric Excess Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For instance, in ¹H NMR, the protons on the oxetane (B1205548) ring and the propanediol (B1597323) backbone exhibit characteristic chemical shifts and coupling patterns that are crucial for structural assignment.

When dealing with chiral derivatives of this diol, NMR spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is instrumental in determining diastereomeric and enantiomeric excess. researchgate.netbath.ac.uk The formation of diastereomeric complexes or derivatives induces chemical shift non-equivalence for the signals of the two enantiomers, allowing for their quantification. researchgate.net For example, the use of chiral shift reagents like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) can induce significant separation of enantiomeric signals in polar solvents, facilitating the determination of enantiomeric purity for diols and other polar compounds. harvard.edu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH (Oxetane) | 4.95-4.85 | m | - |

| -CH₂ (Oxetane) | 4.65-4.50 | m | - |

| -CH (on diol backbone) | 3.80-3.70 | m | - |

| -CH₂OH | 3.60-3.50 | d | 5.5 |

| -OH | 2.50 | t | 6.0 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, fragmentation analysis)

Advanced mass spectrometry (MS) techniques are crucial for the characterization of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula with a high degree of confidence. uni-muenchen.de

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. This fragmentation analysis provides valuable insights into the molecule's structure. For oxetane-containing compounds, characteristic fragmentation pathways may involve the ring-opening of the oxetane moiety or cleavage of the bonds on the propane-1,3-diol side chain. For example, in positive-ion mode, the loss of a water molecule from the diol functionality is a common fragmentation pathway. dokumen.pub The fragmentation of the oxetane ring itself can also lead to specific daughter ions that are diagnostic for this structural feature.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 147.10158 | 132.3 |

| [M+Na]⁺ | 169.08352 | 137.1 |

| [M-H]⁻ | 145.08702 | 133.1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a non-destructive method for identifying the functional groups present in this compound. uni-muenchen.delu.se The IR spectrum is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. americanpharmaceuticalreview.commdpi.com The C-O stretching vibrations of the primary alcohol groups typically appear in the 1050-1000 cm⁻¹ region. The characteristic vibrations of the oxetane ring, including ring breathing and C-O-C stretching modes, are expected in the fingerprint region, typically around 980 cm⁻¹. pitt.edu

Raman spectroscopy provides complementary information. While O-H stretching bands are generally weak in Raman spectra, the C-H stretching vibrations of the alkyl chain and the oxetane ring are typically strong. americanpharmaceuticalreview.com The symmetric breathing mode of the oxetane ring can also give rise to a distinct Raman signal. hawaii.edu Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into molecular structure. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3400-3200 (broad) | IR |

| C-H (alkane) | Stretching | 2960-2850 | IR, Raman |

| C-O (alcohol) | Stretching | ~1050 | IR |

| C-O-C (oxetane) | Asymmetric Stretching | ~980 | IR |

Quantum Chemical Calculations and Molecular Modeling

Computational methods provide a powerful complement to experimental studies, offering a deeper understanding of the molecule's intrinsic properties and reactivity at an atomic level.

Conformational Landscape Analysis and Energy Minima

The flexibility of the propane-1,3-diol chain and the puckering of the oxetane ring mean that this compound can exist in multiple conformations. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule and identify the most stable conformers (energy minima). nih.gov

Reaction Mechanism Predictions and Transition State Characterization

Quantum chemical calculations are invaluable for elucidating the mechanisms of reactions involving this compound and its derivatives. For example, in the synthesis of oxetanes via intramolecular cyclization, computational modeling can map out the entire reaction pathway. uniba.it

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a prediction of the reaction rate. escholarship.org These models can also explain stereochemical outcomes in reactions, such as why a particular diastereomer is formed preferentially. For instance, in the synthesis of substituted oxetanes, computational studies can rationalize the observed stereoselectivity by comparing the energies of the different transition states leading to the various possible products. uniba.it

Theoretical Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of oxetane-containing compounds, such as this compound, are significantly influenced by the inherent ring strain of the four-membered ether, which is approximately 106 kJ/mol. doi.orgresearchgate.net This value is intermediate between the highly strained epoxides (112 kJ/mol) and the more stable tetrahydrofurans (25 kJ/mol). doi.org Theoretical studies, often employing Density Functional Theory (DFT), provide critical insights into the reactivity of the oxetane ring, particularly concerning its opening, which is a key reaction pathway. researchgate.netrsc.org

DFT calculations have been instrumental in understanding the mechanism of oxetane ring-opening polymerizations. For instance, studies on the polymerization of oxetane cations using B3LYP and MP2 methods have shown that the reaction proceeds via the O atom of an oxetane molecule attacking a C atom of the oxetane cation. rsc.org These calculations revealed that the initial step of acid-catalyzed polymerization has a very low activation energy, indicating that the process is facile once initiated. rsc.org The stability of intermediates and transition states along the reaction pathway can be thoroughly mapped, providing a quantitative basis for the observed reactivity. rsc.org

Furthermore, computational studies have elucidated the factors governing the stability of substituted oxetanes. While monosubstituted oxetanes exhibit a certain degree of instability, 3,3-disubstituted oxetanes are generally more chemically stable. doi.orgresearchgate.net This enhanced stability is crucial for their application in medicinal chemistry, where the oxetane moiety is often used as a metabolically stable isostere for gem-dimethyl or carbonyl groups. doi.orgacs.org Theoretical analyses have also highlighted that despite their general stability, 3,3-disubstituted oxetanes can undergo intramolecular ring-opening, especially when prompted by internal nucleophiles under acidic conditions. nih.gov

Systematic computational analysis using DFT can also reveal the intricate details of reaction mechanisms, such as identifying key intermediates stabilized by intermolecular hydrogen bonds. researchgate.net These theoretical approaches are invaluable for predicting the reactivity of novel oxetane derivatives and for designing new synthetic methodologies. researchgate.net

Computational Studies of Stereoselectivity and Regioselectivity

Computational methods, particularly DFT, have become indispensable for rationalizing and predicting the stereoselectivity and regioselectivity of reactions involving substituted oxetanes. acs.orgacs.org The ring-opening of prochiral 3-substituted oxetanes, for instance, can lead to the formation of chiral products, and understanding the factors that control the stereochemical outcome is of paramount importance. utexas.edu

A notable application of computational chemistry is in the study of chiral phosphoric acid catalyzed ring-openings of 3-substituted oxetanes. DFT computations have been used to quantify the noncovalent interactions responsible for enantioselectivity. acs.org These studies have shown that the mode of stereoinduction can vary significantly with the nature of the substituent on the oxetane ring. For oxetanes with a single substituent at the 3-position, the enantioselectivity is often governed by differential CH···π interactions between the nucleophile and the catalyst's aromatic backbone. acs.org In contrast, for 3,3-disubstituted oxetanes, particularly those bearing a hydroxyl group, interactions between the substituent and the phosphoric acid functionality become more dominant. acs.orgsci-hub.se The O-H···O hydrogen bonding between the oxetane's hydroxyl group and the phosphate (B84403) oxygen can provide significant stabilization to the transition state leading to the major enantiomer. sci-hub.se

Theoretical calculations have also been successfully employed to elucidate the regioselectivity observed in the ring-opening of oxetane derivatives. acs.orgbohrium.com By calculating the energies of the transition states leading to different regioisomers, researchers can predict the favored reaction pathway. acs.org For example, in the ring-opening of α-fluorinated oxetanes, transition state calculations have been benchmarked to high-level methods like DLPNO–CCSD(T) to accurately predict diastereoselectivity. acs.org Natural Bond Orbital (NBO) analysis of the intrinsic reaction coordinates can further decompose the reaction barriers into electrostatic, steric, and hyperconjugative contributions, providing a deeper understanding of the factors directing regioselectivity. acs.org

The following table summarizes findings from computational studies on the stereoselectivity of oxetane ring-opening reactions.

| Oxetane Substrate | Catalyst/Reagent | Computational Method | Key Finding for Stereoselectivity |

| 3-monosubstituted oxetanes | Chiral Phosphoric Acid | DFT | Enantioselectivity is primarily driven by differential CH···π interactions. acs.org |

| 3-OH-substituted phenyl oxetane | Chiral Phosphoric Acid | DFT | O-H···O hydrogen bonding between the substrate's -OH and the catalyst provides additional stabilization to the lower energy transition state. sci-hub.se |

| α-Fluorinated oxetanes | Halides | DFT, DLPNO–CCSD(T) | The destabilizing Fδ−···Br– electrostatic interaction directs the reaction pathway, leading to high stereoselectivity. acs.org |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of chiral molecules, including oxetane derivatives. worktribe.com The puckered nature of the oxetane ring and the spatial arrangement of its substituents can be precisely mapped, providing invaluable data for understanding structure-activity relationships and for validating the results of computational studies. beilstein-journals.org

In the context of developing new synthetic methods for oxetane-containing compounds, X-ray crystallography plays a crucial role in confirming the structure and relative stereochemistry of the products. For example, in the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols, single-crystal X-ray diffraction confirmed the relative stereochemistry of the major and minor diastereomers. nih.gov These crystallographic studies revealed a conformational preference for the CH₂OH group to occupy an equatorial position, with the aromatic substituent in an axial position. nih.gov

Furthermore, X-ray crystallography has been used to characterize intermediates in reaction pathways, offering insights into reaction mechanisms. In a study of the reaction of oxetanols with a bis-nucleophile, the corresponding oxetane thioether intermediate was isolated and its structure confirmed by X-ray analysis. nih.gov The solid-state conformation of oxetane ethers has been determined by X-ray crystallography, revealing differences from related ester functionalities and highlighting the increased three-dimensionality that the oxetane ring imparts. rsc.org

The absolute configuration of enantiomerically pure oxetanes, often synthesized from chiral precursors, can be definitively established using this technique. This is particularly important when the chiral center is not involved in the key chemical transformations, as the stereochemistry is expected to be retained. rug.nl The structural data obtained from X-ray crystallography is also essential for the validation of computational models used to predict the stereochemical outcomes of reactions. acs.org

The table below provides examples of oxetane derivatives whose structures have been characterized by X-ray crystallography.

Future Research Directions and Emerging Opportunities for 2 Oxetan 3 Yl Propane 1,3 Diol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

The predominant method for constructing the oxetane (B1205548) ring is the intramolecular Williamson etherification of a 1,3-halohydrin, which is typically derived from a 1,3-diol precursor. thieme-connect.debeilstein-journals.org Current research focuses on making these multi-step syntheses more sustainable and atom-economical.

Key Research Thrusts:

Biocatalytic Synthesis of Diol Precursors: A significant advancement lies in the use of whole-cell biocatalysts for the regio- and stereo-selective reduction of β-diketones to produce enantiomerically enriched 1,3-diols. uniba.it This chemoenzymatic approach offers an environmentally friendly alternative to traditional chemical reductants, operating under mild conditions and often yielding optically active products that are valuable for specialized applications. uniba.it

Flow Chemistry: The use of flow microreactors presents a mild and sustainable method for synthesizing substituted oxetanes. researchgate.net This technology allows for precise control over unstable intermediates and reaction conditions, potentially enabling higher yields and purity while minimizing solvent waste and energy consumption compared to batch processes. researchgate.net

Catalytic C–H Functionalization: Future methods may bypass the need for pre-functionalized diols by directly targeting the C–H bonds of simpler precursors. The development of catalysts for the direct C–H functionalization of alcohols could lead to highly efficient, one-pot syntheses of the required diol intermediates. beilstein-journals.org

Exploration of Novel Catalytic Systems for Unprecedented Transformations

The dual functionality of 2-(Oxetan-3-yl)propane-1,3-diol—the strained oxetane ring and the nucleophilic diol—makes it a prime substrate for novel catalytic transformations.

Emerging Catalytic Frontiers:

Dehydrogenative Cyclization: Ruthenium-based PNP-pincer complexes have shown exceptional efficiency in the dehydrogenative cyclization of diols to form lactones, proceeding with the evolution of hydrogen gas as the only byproduct. arabjchem.org Applying such catalysts to this compound could yield novel oxetane-functionalized lactones, which are valuable building blocks.

Brønsted Acid Catalysis: Potent Brønsted acids like triflimide (Tf₂NH) can selectively activate oxetan-3-ols, transforming them into 1,2-bis-electrophiles for annulation reactions with 1,2-diols to form complex 1,4-dioxanes. nih.gov This strategy could be adapted to use the diol moiety of this compound for intramolecular reactions or for intermolecular reactions where the oxetane ring is opened, leading to new heterocyclic scaffolds.

Asymmetric Catalysis: The desymmetrization of prochiral diols using chiral aminoxyl radical catalysts is an effective strategy for producing chiral lactones with high enantioselectivity. nih.gov This approach could be used to transform the diol group of the title compound into a chiral lactone while preserving the oxetane ring, providing access to stereochemically complex molecules.

Expansion of Synthetic Utility into New Areas of Polymer Design and Functional Materials

The structure of this compound makes it an ideal monomer for creating advanced polymers with unique properties. The diol functionality is suitable for step-growth polymerization, while the oxetane ring can be used for ring-opening polymerization or as a stable, polar functional group within the polymer backbone.

Opportunities in Polymer Science:

Biodegradable Polymers: The diol can serve as a precursor for creating poly(ortho esters), a class of highly degradable acid-labile polymers. ucl.ac.uk This is achieved by converting the diol into a monomer suitable for polymerization, leading to materials with potential applications in drug delivery and temporary medical devices.

Energetic Polymers: The oxetane ring is a key component in many energetic materials due to the ring strain. beilstein-journals.org Polymerizing this compound, potentially after nitration of the hydroxyl groups, could lead to the formation of new energetic polymers or plasticizers for propellant and explosive formulations. uni-muenchen.deresearchgate.net For instance, related structures like 2,2-bis(azidomethyl)propane-1,3-diol are used to create energetic polyurethanes. mdpi.com

Functional Polyesters and Polyurethanes: Standard polycondensation reactions of the diol with various dicarboxylic acids or diisocyanates can produce polyesters and polyurethanes. The pendant oxetane rings along the polymer chain would introduce polarity and increase the three-dimensional character, potentially improving properties like solubility and metabolic stability for biomedical applications. acs.org

Design and Synthesis of Next-Generation Molecular Scaffolds for Chemical Biology and Advanced Materials

The oxetane motif has gained significant traction in medicinal chemistry, where it is often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. acs.orgresearchgate.net

Scaffolding Potential:

Drug Discovery: The combination of the rigid, polar oxetane ring and the flexible, functionalizable 1,3-diol handles makes this compound an attractive starting point for creating diverse molecular scaffolds for drug discovery campaigns. acs.orgethz.ch The diol can be derivatized to attach pharmacophores or linkers, while the oxetane ring helps to optimize the spatial arrangement and properties of the final compound.

Advanced Materials: Beyond polymers, the molecule can serve as a building block for other advanced materials. For example, its derivatives could be incorporated into metal-organic frameworks (MOFs) or used to create specialized liquid crystals. The synthesis of energetic materials based on oxetane derivatives, such as those derived from 2,2-bis(bromomethyl)propane-1,3-diol, highlights their utility in creating high-density, high-performance materials. uni-muenchen.deuni-muenchen.de

Integration of Machine Learning and AI in Synthetic Route Planning and Property Prediction

The complexity of synthesizing and functionalizing molecules like this compound makes it a suitable candidate for the application of artificial intelligence (AI) and machine learning (ML).

Computational Chemistry Advancements:

Retrosynthetic Analysis: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, are transforming how chemists design synthetic routes. nih.govresearchgate.net By inputting the target structure of this compound, these AI models can propose multiple reaction pathways, drawing from vast reaction databases to identify the most efficient, cost-effective, and sustainable options. mit.eduarxiv.org This can accelerate the discovery of novel and improved synthetic methods.

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel compounds. escholarship.org By using this compound as a core scaffold, AI can predict the properties of virtual libraries of its derivatives. This allows researchers to prioritize the synthesis of molecules with the highest probability of success, whether for drug candidates or advanced materials, saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Oxetan-3-yl)propane-1,3-diol, and how can reaction efficiency be optimized?

- Methodological Answer : A key approach involves nucleophilic substitution reactions, where oxetane derivatives react with propane-1,3-diol precursors. For example, propargyl bromide has been used in analogous syntheses to introduce alkynyl groups via base-mediated coupling (e.g., K₂CO₃ in DMF, as seen in naphthol derivatization) . Optimization may include adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization is critical for isolating high-purity products. Catalytic hydrogenation (e.g., using Pd/C) can reduce intermediates, as demonstrated in related diol syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for resolving oxetane ring protons (δ ~4.0–5.0 ppm) and diol hydroxyl groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline forms are obtainable) offers definitive stereochemical confirmation, as seen in polymorph studies of analogous compounds . Infrared (IR) spectroscopy can identify hydroxyl and ether functional groups .

Q. What are the primary research applications of this compound in material science?

- Methodological Answer : This compound’s rigid oxetane ring and diol functionality make it a candidate for polymer cross-linking agents or liquid crystal precursors. For instance, trans-cyclohexylpropane-1,3-diol derivatives exhibit mesophase behavior, suggesting potential in designing thermotropic materials . Researchers should evaluate thermal stability via Differential Scanning Calorimetry (DSC) and phase transitions using Polarized Optical Microscopy (POM).

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer : Stereocontrol may require chiral catalysts or enantioselective reagents. For example, asymmetric reduction of ketone intermediates (e.g., using LiAlH₄ with chiral ligands) can yield specific diastereomers. Advanced characterization via Circular Dichroism (CD) or single-crystal X-ray diffraction (as in polymorphic form studies ) is critical. Computational modeling (DFT) can predict energetically favorable conformations to guide synthetic design.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Researchers should replicate experiments under standardized conditions (e.g., deuterated solvents, controlled pH) and cross-validate with multiple techniques. For example, conflicting hydroxyl proton signals in diols can be clarified by deuterium exchange or 2D NMR (e.g., COSY, HSQC) . Contradictory melting points may reflect polymorphic variations, necessitating PXRD analysis .

Q. What strategies are effective for developing analytical methods to quantify this compound in complex mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is suitable, particularly for polar diols. Method validation should include linearity, limit of detection (LOD), and recovery studies. For impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile byproducts. Stability-indicating assays (e.g., stress testing under heat/light) are essential for shelf-life predictions, as outlined in safety data protocols .

Q. How does the oxetane ring influence the reactivity of this compound in nucleophilic or ring-opening reactions?

- Methodological Answer : The strained oxetane ring enhances susceptibility to nucleophilic attack. Researchers can study ring-opening kinetics using acids (e.g., H₂SO₄) or bases (e.g., NaOH) via in situ NMR or conductivity measurements. Comparative studies with non-cyclic diols (e.g., propane-1,3-diol) can isolate strain effects. Applications in prodrug design or polymer chemistry may leverage this reactivity, as seen in analogous ether-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.